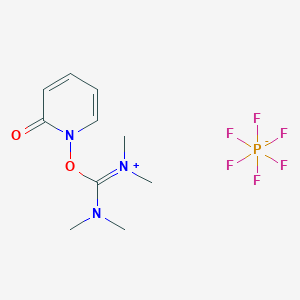
1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate
説明
1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate is a useful research compound. Its molecular formula is C10H16F6N3O2P and its molecular weight is 355.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,1,3,3-Tetramethyl-2-(2-oxopyridin-1(2H)-YL)isouronium hexafluorophosphate (commonly known as HPTU) is a compound widely used in organic synthesis, particularly as a coupling reagent in peptide synthesis. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This article explores the compound's biological properties, including its antimicrobial, antiproliferative activities, and mechanisms of action.
- Molecular Formula : C10H16F6N3O2P
- Molecular Weight : 355.22 g/mol
- CAS Number : 364047-51-8
- Structure : The compound features a unique isouronium structure that contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has indicated that HPTU exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that HPTU may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Antiproliferative Activity
The antiproliferative effects of HPTU were assessed using various cancer cell lines. The compound demonstrated cytotoxicity against several types of cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical carcinoma) | 5.0 |
| A549 (Lung carcinoma) | 7.5 |
| MCF-7 (Breast carcinoma) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily at the G1 phase.
The biological activity of HPTU can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : As a coupling reagent, HPTU facilitates the formation of peptide bonds but may also interfere with ribosomal functions in bacteria.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Disruption of Cell Membrane Integrity : HPTU alters the permeability of bacterial membranes, contributing to its antimicrobial effects.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, HPTU was tested against methicillin-resistant Staphylococcus aureus (MRSA). The study found that HPTU not only inhibited bacterial growth but also reduced biofilm formation by approximately 70%, indicating its potential role in treating chronic infections associated with biofilms.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on HeLa cells revealed that treatment with HPTU led to significant morphological changes consistent with apoptosis. Flow cytometry analysis showed an increase in sub-G1 population, confirming cell death through apoptotic pathways.
特性
IUPAC Name |
[dimethylamino-(2-oxopyridin-1-yl)oxymethylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O2.F6P/c1-11(2)10(12(3)4)15-13-8-6-5-7-9(13)14;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOWPFZLWCWFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C=CC=CC1=O.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659240 | |
| Record name | (Dimethylamino)-N,N-dimethyl[(2-oxopyridin-1(2H)-yl)oxy]methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364047-51-8 | |
| Record name | (Dimethylamino)-N,N-dimethyl[(2-oxopyridin-1(2H)-yl)oxy]methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















